molecular formula C21H22O9 B161179 Aloin CAS No. 8015-61-0

Aloin

Cat. No. B161179
CAS RN: 8015-61-0
M. Wt: 418.4 g/mol
InChI Key: AFHJQYHRLPMKHU-CGISPIQUSA-N
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Description

Aloin, also known as barbaloin, is a bitter, yellow-brown colored compound found in the exudate of at least 68 Aloe species . It is a natural chemical found in the skin of the Aloe Vera plant that has laxative effects when orally consumed by humans . All types of Aloe vera plants do contain aloin .


Synthesis Analysis

Aloin is usually prepared by extraction from aloe latex . The latex is the bitter yellow exudate that seeps out from just underneath the skin of aloe leaves . A method of quantitative analysis of aloins (aloins A and B) and aloe-emodin in aloe vera raw materials and finished products uses HPLC coupled with UV detection .


Molecular Structure Analysis

Aloin is a diastereoisomeric mixture of aloin A (barbaloin) and aloin B (isobarbaloin), which have similar properties . Infrared spectroscopy and Raman spectroscopy have been applied to the structural characterization of aloin . Density functional theory (DFT) is applied to the theoretical calculations using the B3LYP/6-31G (d) basis set vibration, which was helpful to understand the aloin molecular vibrational frequency .


Chemical Reactions Analysis

Aloin has been studied for its chemical reactions. A single-laboratory validation study described a method of quantitative analysis of aloins (aloins A and B) and aloe-emodin in aloe vera raw materials and finished products . This method used HPLC coupled with UV detection at 380 nm for the aloins and 430 nm for aloe-emodin .


Physical And Chemical Properties Analysis

Aloin is a bitter, yellow-brown colored compound . Its molecular formula is C21H22O9 . It is a diastereoisomeric mixture of aloin A (barbaloin) and aloin B (isobarbaloin), which have similar properties .

Scientific Research Applications

Anti-inflammatory Activity

  • Application : Aloin has been found to have anti-inflammatory properties . It can inhibit the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), which are involved in the inflammatory response .
  • Methods : The anti-inflammatory effects of aloin were evaluated by comparing its effects with other polyphenols in Aloe vera. The expression of iNOS and the production of NO were measured in response to different doses of aloin .
  • Results : Aloin was found to inhibit iNOS expression and NO production in a dose-dependent manner .

Anticancer Activity

  • Application : Aloin has shown potential as an anticancer agent .
  • Methods : The anticancer activity of aloin is typically evaluated using in vitro cell culture models. Cancer cells are treated with various concentrations of aloin, and the effects on cell proliferation and apoptosis are measured .
  • Results : Aloin has been found to inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as a therapeutic agent for cancer .

Antibacterial Activity

  • Application : Aloin has demonstrated antibacterial activity against several clinical isolates .
  • Methods : The antibacterial activity of aloin is typically assessed using disk diffusion or broth dilution methods. Bacterial isolates are exposed to aloin, and the zone of inhibition or the minimum inhibitory concentration is determined .
  • Results : Aloin has been found to inhibit the growth of several bacterial isolates, indicating its potential as an antibacterial agent .

Antioxidant Activity

  • Application : Aloin has antioxidant properties, which can help protect cells from damage caused by free radicals .
  • Methods : The antioxidant activity of aloin is usually evaluated using assays that measure its ability to scavenge free radicals or inhibit lipid peroxidation .
  • Results : Aloin has been found to exhibit strong antioxidant activity, suggesting its potential use in the prevention and treatment of diseases associated with oxidative stress .

Immunomodulatory Effects

  • Application : Aloe vera, which contains aloin, has been found to have immunomodulatory effects .
  • Methods : The immunomodulatory effects of Aloe vera are typically evaluated using in vitro or in vivo models. The effects of Aloe vera on immune cell activation, cytokine production, and other immune responses are measured .
  • Results : Aloe vera has been found to modulate immune responses, suggesting its potential use in the treatment of immune-related diseases .

Tissue Engineering

  • Application : Aloe vera, which contains aloin, has been used as a biomaterial for tissue engineering applications .
  • Methods : The use of Aloe vera in tissue engineering is typically evaluated using in vitro cell culture models or in vivo animal models. The effects of Aloe vera-based scaffolds on cell proliferation, differentiation, and tissue regeneration are measured .
  • Results : Aloe vera-based scaffolds have been found to promote tissue repair and neo-angiogenesis, indicating their potential use in regenerative medicine .

Skin Protection

  • Application : Aloin has been found to exert skin protection by reducing IL-8 production, DNA damage, lipid peroxidation, and ROS generation and by increasing GSH content and SOD activity .
  • Methods : The skin protective effects of aloin were evaluated by comparing its effects with other polyphenols in Aloe vera. The expression of IL-8, DNA damage, lipid peroxidation, ROS generation, GSH content and SOD activity were measured in response to different doses of aloin .
  • Results : Aloin was found to reduce IL-8 production, DNA damage, lipid peroxidation, and ROS generation and increase GSH content and SOD activity in a dose-dependent manner .

Treatment of Combined Allergic Rhinitis and Asthma Syndrome (CARAS)

  • Application : Aloin has shown potential in the treatment of CARAS .
  • Methods : The effects of aloin on CARAS were evaluated using network pharmacology, molecular dynamics simulation and experiment. The targets of aloin, allergic rhinitis and asthma were obtained from various databases. The protein interaction network was constructed for the common targets, and molecular docking and molecular dynamics simulations were performed for the core targets .
  • Results : Aloin significantly inhibited the expression of inflammatory factors, and may regulate CARAS by down-regulating MAPK signaling related proteins .

Amelioration of Combined Allergic Rhinitis and Asthma Syndrome (CARAS)

  • Application : Aloin has shown potential in the treatment of CARAS .
  • Methods : The effects of aloin on CARAS were evaluated using network pharmacology, molecular dynamics simulation and experiment. The targets of aloin, allergic rhinitis and asthma were obtained from various databases. The protein interaction network was constructed for the common targets, and molecular docking and molecular dynamics simulations were performed for the core targets .
  • Results : Aloin significantly inhibited the expression of inflammatory factors, and may regulate CARAS by down-regulating MAPK signaling related proteins .

Increasing Aloin Production

  • Application : Studies are being conducted to efficiently increase aloin production .
  • Methods : The sources of aloin are being studied and summarized from a clinical application perspective to guide further studies .
  • Results : The function and mechanism of action of aloin remain unclarified. In future research, it is necessary to develop new approaches for studying the pharmacological molecular mechanisms underlying the activity of this compound against various diseases .

Safety And Hazards

Aloin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . In higher doses, aloin may lead to electrolyte imbalance, diarrhea, and abdominal pain .

Future Directions

The promising results of studies on aloin in basic research encourage a greater number of clinical trials to test the clinical application of aloin and its main compounds, particularly on bone protection, cancer, and diabetes . These findings provide direction for future experimental investigation into the molecular mechanism of aloin .

properties

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJQYHRLPMKHU-WEZNYRQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904581
Record name Aloin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloin B

CAS RN

28371-16-6
Record name Aloin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28371-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38,700
Citations
WG Wamer, P Vath, DE Falvey - Free Radical Biology and Medicine, 2003 - Elsevier
… oxidative damage after irradiation of aloin A is unlikely. Although aloin A was not directly photocytotoxic, we found that human skin fibroblasts can metabolize aloin A to aloe emodin. …
Number of citations: 103 www.sciencedirect.com
K Patel, DK Patel - Journal of Acute Disease, 2013 - Elsevier
… Studies of aloin’s biosynthesis indicate that aloin B is preferentially formed. … to aloin A, is thought to result in the mixture of aloin A and aloin B observed for naturally derived aloin. …
Number of citations: 36 www.sciencedirect.com
J Xiao, S Chen, Y Chen, J Su - Phytotherapy Research, 2022 - Wiley Online Library
… sources and potential health benefits of aloin from a clinical application … aloin, aimed at efficiently increasing aloin production. Importantly, the function and mechanism of action of aloin …
Number of citations: 12 onlinelibrary.wiley.com
MY Park, HJ Kwon, MK Sung - Life sciences, 2011 - Elsevier
AIMS: Aloe has been a very popular folk remedy for inflammation-related pathological conditions despite the lack of studies reporting its efficacy in vivo. The present study evaluated the …
Number of citations: 130 www.sciencedirect.com
EJ Buenz - Toxicology in vitro, 2008 - Elsevier
… These observations provide insight into the potential mechanisms of aloin-induced toxicity … containing aloin may be safer than aloe supplements containing aloin, and that aloin should …
Number of citations: 67 www.sciencedirect.com
AY Esmat, C Tomasetto, MC Rio - Cancer biology & therapy, 2006 - Taylor & Francis
… In the present study the cytotoxic activity of aloin, a natural … MCF-7cell line was shown to be more sensitive to aloin than … The effect of aloin is suggested to be brought about by more …
Number of citations: 97 www.tandfonline.com
B Tian, Y Hua - Food chemistry, 2005 - Elsevier
To understand the toxic effects and conflicting reports of aloin and aloe-emodin, we investigated their antioxidant and prooxidant effects on free radical-induced DNA breaks over a wide …
Number of citations: 182 www.sciencedirect.com
MY Park, HJ Kwon, MK Sung - Bioscience, biotechnology, and …, 2009 - academic.oup.com
The aloe ingredients responsible for physiological effects and the concentrations required to exert their biological activities are not fully understood. This study compares the anti-…
Number of citations: 258 academic.oup.com
…, M Janin, M Floriani, V Aloin… - Particle and …, 2014 - particleandfibretoxicology …
The mechanisms of toxicity of metal oxide particles towards lung cells are far from being understood. In particular, the relative contribution of intracellular particulate versus solubilized …
L Wan, L Zhang, K Fan, J Wang - Molecular Medicine …, 2017 - spandidos-publications.com
… Aloin‑induced apoptosis was reactive oxygen species (ROS)‑ and c‑Jun/p38‑dependent… Aloin‑induced A549 cell proliferating inhibition. In conclusion, these results suggested that Aloin …
Number of citations: 43 www.spandidos-publications.com

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